molecular formula C6H5BrFNO2S B1407830 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine CAS No. 1446002-35-2

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Cat. No.: B1407830
CAS No.: 1446002-35-2
M. Wt: 254.08 g/mol
InChI Key: WWDRCENTMVWGSB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H5BrFNO2S . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromo-3-fluoro-2-methylsulfanyl-pyridine with mCPBA in dichloromethane at 0° C . After stirring for 1.5 hours at room temperature, the reaction mixture is added to 2N aq. NaOH solution and extracted with DCM. The organic layer is dried over Na2SO4, concentrated, and the title compound is obtained as a white solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 . The molecular weight of the compound is 254.08 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Kinetics in Nucleophilic Aromatic Substitution

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine and similar compounds have been studied for their kinetics in nucleophilic aromatic substitution reactions. Research by Abramovitch, Helmer, and Liveris (1968) explored the rates and activation parameters for reactions involving halogeno-pyridines and their N-oxides with methoxide ion in methanol and dimethyl sulphoxide. They observed the sensitivity of reaction rates to the concentration of methanol and the effects of β-substituents in the pyridine nucleus on the ortho: para ratios in these substitutions (Abramovitch, Helmer, & Liveris, 1968).

Structural and Theoretical Analysis

A combined experimental and computational study was conducted on derivatives of 5-bromo- and 5-iodoanthranilamide, yielding N-(2-cyanophenyl)disulfonamides. Mphahlele and Maluleka (2021) focused on characterizing the molecular structures of these compounds, including derivatives containing methylsulfonyl groups, through nuclear magnetic resonance, infrared, and mass spectrometric techniques, complemented by density functional theory (DFT) calculations (Mphahlele & Maluleka, 2021).

Synthesis and Crystal Structure in Medicinal Chemistry

Zhou et al. (2015) explored the synthesis and stereostructures of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. They investigated the crystal structures, absolute configurations, and anticancer activity of these isomers, highlighting the importance of pyridinesulfonamide as a fragment in drug development (Zhou et al., 2015).

Suzuki Cross-Coupling Reaction for Pyridine Derivatives

Ahmad et al. (2017) detailed the palladium-catalyzed synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction. This study not only presented a method for synthesizing these derivatives but also investigated their potential applications in liquid crystals and biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Molecular Structures of Trimethylstannyl-pyridines

Research by Riedmiller, Jockisch, and Schmidbaur (1999) involved the synthesis and molecular structure analysis of compounds like 5-methyl-2-trimethylsilyl-pyridine, derived from 2-bromo-pyridine. This study provided insights into the properties of the heteroarene skeleton and potential intermolecular coordination in such structures (Riedmiller, Jockisch, & Schmidbaur, 1999).

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H301-H311-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These molecular interactions can lead to changes in cellular processes, such as altered metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important considerations in the context of therapeutic applications and toxicity studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRCENTMVWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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